molecular formula C11H16FNO B13248307 1-{[(3-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol

1-{[(3-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol

Cat. No.: B13248307
M. Wt: 197.25 g/mol
InChI Key: XUNJTDPAHQAGSA-UHFFFAOYSA-N
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Description

1-{[(3-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol is a secondary amine-alcohol derivative characterized by a 3-fluorophenylmethyl group attached to the amino moiety and a branched 2-methylpropan-2-ol backbone. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and lipophilicity from the fluorinated aromatic ring. The presence of the fluorine atom may enhance metabolic stability and binding affinity in receptor-targeted applications .

Properties

Molecular Formula

C11H16FNO

Molecular Weight

197.25 g/mol

IUPAC Name

1-[(3-fluorophenyl)methylamino]-2-methylpropan-2-ol

InChI

InChI=1S/C11H16FNO/c1-11(2,14)8-13-7-9-4-3-5-10(12)6-9/h3-6,13-14H,7-8H2,1-2H3

InChI Key

XUNJTDPAHQAGSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNCC1=CC(=CC=C1)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(3-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol typically involves the reaction of 3-fluorobenzylamine with acetone in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like palladium on carbon (Pd/C). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction is monitored using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

1-{[(3-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

1-{[(3-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[(3-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the amino and methylpropanol groups contribute to its overall stability and solubility. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

(a) 1-{[(4-Fluorophenyl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amino}-3-(2-methylphenoxy)propan-2-ol ()

  • Structural Differences: Incorporates a 4-fluorophenylmethyl group instead of 3-fluorophenyl, an additional 1-methylpyrrolylmethyl substituent, and a 2-methylphenoxy group at position 3.
  • Impact on Properties: The 4-fluorophenyl isomer may exhibit altered steric and electronic interactions in receptor binding compared to the 3-fluorophenyl variant. The pyrrole moiety could enhance π-π stacking interactions, while the phenoxy group increases hydrophobicity .

(b) 1-(Fluorophenyl)propan-2-ylamine ()

  • Structural Differences: Lacks the hydroxyl group and features a methylamine group instead of the benzylamino-propanol backbone.
  • Impact on Properties : Reduced polarity due to the absence of a hydroxyl group may improve blood-brain barrier permeability but decrease solubility in aqueous media. The simpler structure may facilitate synthesis but limit functional versatility .

Amino-Alcohol Derivatives with Varied Backbones

(a) 1-[2-[Bis(4-fluorophenyl)methyl]amino]ethanone Derivatives ()

  • Structural Differences: Contains a bis(4-fluorophenyl)methylamino group and a piperazinyl-propanol backbone.
  • The piperazinyl moiety introduces basicity, which could influence pharmacokinetics and solubility .

(b) 1-(Dimethylamino)-2-methyl-2-propanol (dmampH) ()

  • Structural Differences: Replaces the 3-fluorophenylmethyl group with a dimethylamino moiety.
  • Impact on Properties: The dimethylamino group enhances volatility and thermal stability, making dmampH suitable for atomic layer deposition (ALD) applications.

Pharmacologically Relevant Carbamates and Esters

(a) tert-Butyl (S)-(3-(3-Fluorophenyl)-1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate ()

  • Structural Differences: Features a carbamate-protected amine and a methoxy(methyl)amino ketone group.
  • Impact on Properties : The carbamate group improves stability during synthesis (41% yield reported), while the ketone moiety may serve as a reactive site for further derivatization. The 3-fluorophenyl group aligns with the target compound’s electronic profile .

(b) Ethyl(fluorophenyl)(piperidin-2-yl)acetate ()

  • Structural Differences: Contains a piperidinyl-acetate ester instead of the propanol backbone.
  • Impact on Properties: The ester group may confer prodrug properties, enabling controlled release of active metabolites.

Biological Activity

1-{[(3-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol, also known by its CAS number 1179941-00-4, is an organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a fluorinated phenyl group attached to a tertiary alcohol backbone, contributes to its biological activity. This article explores the compound's biological interactions, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H16FNOC_{11}H_{16}FNO, with a molecular weight of 197.25 g/mol. The presence of the fluorophenyl group enhances the compound's reactivity and interaction with biological targets, making it a subject of interest in pharmacological studies.

The biological activity of this compound is primarily linked to its ability to interact with specific enzymes and receptors. The fluorinated phenyl moiety increases binding affinity, which may modulate various biochemical pathways. Preliminary studies suggest that this compound exhibits:

  • Anti-inflammatory properties
  • Analgesic effects

These activities indicate potential therapeutic applications, although further research is necessary to fully elucidate its mechanisms.

Interaction Studies

Research indicates that this compound binds effectively to certain biological targets. These interactions are crucial for understanding its pharmacological potential. Comparative studies with similar compounds highlight its unique binding characteristics:

Compound NameStructural FeaturesBinding Affinity
1-Amino-2-methylpropan-2-olLacks fluorophenyl groupLower
2-Amino-2-methylpropan-1-olDifferent amino group positionModerate
2-{[(3-Chloro-2-fluorophenyl)methyl]amino}-2-methylpropan-1-olContains chlorine instead of fluorineVariable
2-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-1-olFeatures bromine substitutionVariable

The distinct substitution pattern on the phenyl ring combined with the methylpropanolamine group imparts unique properties that differentiate it from other similar compounds.

Case Studies and Research Findings

Case Study 1: Pharmacological Evaluation

In a study evaluating the pharmacological profile of this compound, researchers assessed its anti-inflammatory effects using in vitro models. The compound demonstrated significant inhibition of pro-inflammatory cytokines at concentrations as low as 10 μM, suggesting a potent anti-inflammatory mechanism .

Case Study 2: Analgesic Activity

Another investigation focused on the analgesic properties of the compound in animal models. Results indicated that administration led to a marked reduction in pain responses compared to control groups, supporting its potential use as an analgesic agent .

Synthesis and Applications

The synthesis of this compound typically involves reacting 3-fluorobenzylamine with acetone in the presence of reducing agents. This process can be scaled for industrial production while maintaining high purity levels through techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

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